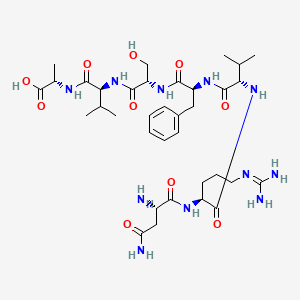
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- is a peptide composed of multiple amino acids. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities. This particular peptide sequence includes amino acids such as L-Alanine, L-Asparagine, L-Arginine, L-Valine, L-Phenylalanine, and L-Serine, each contributing unique properties to the overall structure and function of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like L-Phenylalanine and L-Arginine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Phenylalanine can lead to the formation of phenylpyruvic acid.
Aplicaciones Científicas De Investigación
Chemistry
Peptides like this one are used in the study of protein structure and function. They serve as models for understanding protein folding and interactions.
Biology
In biological research, such peptides can be used to study cell signaling pathways, enzyme-substrate interactions, and receptor binding.
Medicine
Peptides are explored for their therapeutic potential, including as drugs for treating diseases like cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides like L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- involves their interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can modulate the activity of these targets by binding to them, either activating or inhibiting their function. The pathways involved depend on the specific biological context and the nature of the peptide.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginyl-L-alanine: Another peptide with similar amino acid composition.
Aprotinin: A polypeptide with a different sequence but similar inhibitory functions.
Uniqueness
L-Alanine, L-asparaginyl-L-arginyl-L-valyl-L-phenylalanyl-L-seryl-L-valyl- is unique due to its specific sequence and the combination of amino acids it contains. This sequence determines its specific biological activity and interactions, distinguishing it from other peptides.
Propiedades
Número CAS |
842950-26-9 |
|---|---|
Fórmula molecular |
C35H57N11O10 |
Peso molecular |
791.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C35H57N11O10/c1-17(2)26(32(53)41-19(5)34(55)56)46-31(52)24(16-47)44-30(51)23(14-20-10-7-6-8-11-20)43-33(54)27(18(3)4)45-29(50)22(12-9-13-40-35(38)39)42-28(49)21(36)15-25(37)48/h6-8,10-11,17-19,21-24,26-27,47H,9,12-16,36H2,1-5H3,(H2,37,48)(H,41,53)(H,42,49)(H,43,54)(H,44,51)(H,45,50)(H,46,52)(H,55,56)(H4,38,39,40)/t19-,21-,22-,23-,24-,26-,27-/m0/s1 |
Clave InChI |
OIRQIWBRUQYIMZ-FRXWOFFRSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

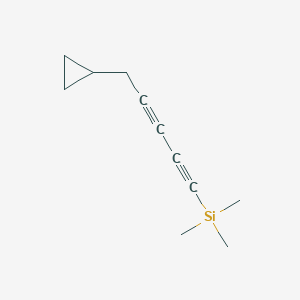
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
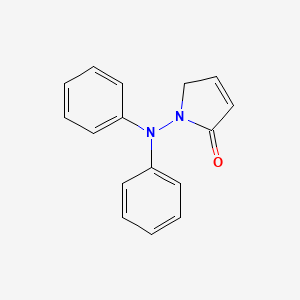
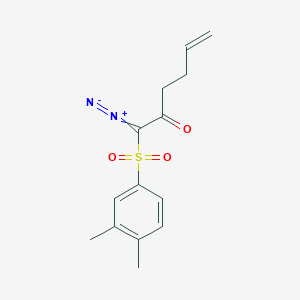
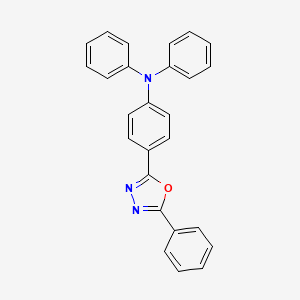
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
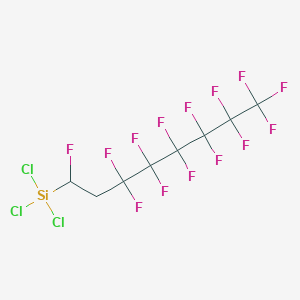
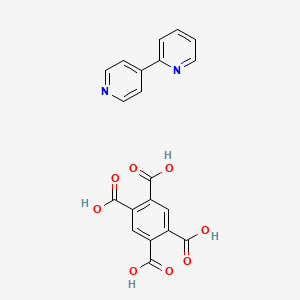
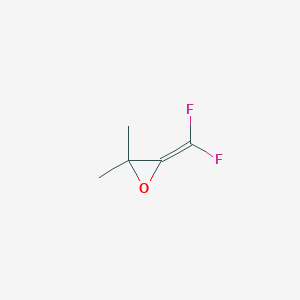
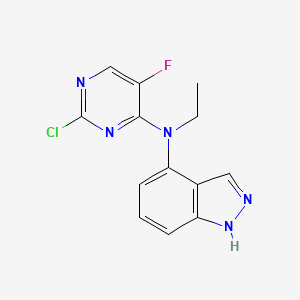
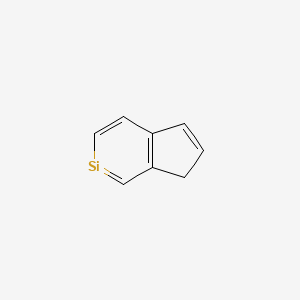
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
